molecular formula C17H24N2O3 B11157374 1-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide

1-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11157374
M. Wt: 304.4 g/mol
InChI Key: UOQVAZBAHSFCQR-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a carboxamide group, and various substituents including dimethylphenyl and methoxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Carboxamide Group: This step involves the reaction of the pyrrolidine derivative with an appropriate carboxylic acid derivative under amide coupling conditions.

    Substitution Reactions: The dimethylphenyl and methoxypropyl groups are introduced through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethylphenyl)-1-(3-methoxypropyl)-1-[1-(pyridin-2-yl)ethyl]urea: This compound shares similar structural features but has different functional groups.

    1-(3,4-dimethylphenyl)ethyl](3-methoxypropyl)amine: Another structurally related compound with different substituents.

Uniqueness

1-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H24N2O3/c1-12-5-6-15(9-13(12)2)19-11-14(10-16(19)20)17(21)18-7-4-8-22-3/h5-6,9,14H,4,7-8,10-11H2,1-3H3,(H,18,21)

InChI Key

UOQVAZBAHSFCQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCCOC)C

Origin of Product

United States

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